

How to avoid pitting in nickel electroplating processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel ammonium sulphate*

Cat. No.: *B8701638*

[Get Quote](#)

Technical Support Center: Nickel Electroplating

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common issues in nickel electroplating, with a specific focus on preventing pitting.

Frequently Asked Questions (FAQs)

Q1: What is pitting in nickel electroplating?

Pitting is a common plating defect characterized by the formation of small holes or depressions on the surface of the nickel deposit.^{[1][2]} These pits occur when bubbles of hydrogen or air adhere to the cathode (the part being plated) during the process, blocking metal deposition in that specific spot.^{[1][3]} Pitting can compromise the appearance, corrosion resistance, and mechanical properties of the coating.^[3]

Q2: What are the primary causes of pitting?

Pitting is primarily caused by factors that promote the formation and adhesion of gas bubbles on the substrate surface. The main culprits can be grouped into several categories:

- Bath Chemistry: High surface tension due to insufficient wetting agent, organic or metallic contamination, and incorrect pH levels.^{[4][5]}

- Process Parameters: Inadequate agitation, excessively high current density, or low bath temperature.[4][6]
- Substrate Preparation: Improper or incomplete cleaning of the substrate surface before plating.[2][4]
- External Contamination: Introduction of impurities like oil from compressed air lines or dust from the environment.[7][8]

Q3: How does a wetting agent prevent pitting?

Wetting agents, also known as surfactants, are added to the plating bath to reduce the solution's surface tension.[9][10] By lowering the surface tension, they decrease the contact angle of hydrogen bubbles on the cathode surface, making it easier for them to detach and escape rather than clinging to the part.[10][11] Sodium lauryl sulfate is a commonly used wetting agent in nickel plating baths.[4]

Q4: Can organic contamination cause pitting?

Yes, organic contamination is a significant cause of pitting.[12][13] Sources can include degraded additives, oils, grease, or improperly cleaned parts.[4][12] These organic substances can adsorb onto the cathode surface, interfering with uniform plating and acting as sites where hydrogen bubbles can become trapped.[4]

Q5: What is the role of agitation in preventing pitting?

Agitation, whether mechanical or through air sparging, plays a crucial role by physically dislodging hydrogen bubbles that form on the part's surface.[6][11] Proper agitation ensures a fresh supply of plating solution to the part surface, prevents solution stratification, and helps release bubbles before they become firmly attached and cause pits.[6][11]

Troubleshooting Guide: Pitting Issues

This guide provides a systematic approach to diagnosing and resolving pitting in your nickel electroplating process.

Symptom	Potential Cause	Recommended Action
Small, shiny, circular pits (often in high current density areas)	Hydrogen Pitting: Caused by the adherence of hydrogen gas bubbles. [3]	<p>1. Check Wetting Agent: Measure the surface tension of the bath. It should be below 35 dynes/cm.[5] If high, add a wetting agent like sodium lauryl sulfate in small increments.[4]</p> <p>2. Verify Agitation: Ensure agitation is sufficient and uniform across the part surface to dislodge bubbles.[6]</p> <p>3. Optimize pH: Measure and adjust the pH to the recommended range (typically 4.2-4.5). A pH that is too low or too high can increase hydrogen evolution.[4][7]</p> <p>4. Check Current Density: Excessively high current density increases hydrogen evolution. Reduce if necessary.[5]</p>
Large, irregular pits (often randomly distributed)	Organic Contamination: Presence of oil, grease, or decomposition products from additives. [11] [13]	<p>1. Perform Carbon Treatment: Treat the plating bath with activated carbon to adsorb organic impurities.[4][14]</p> <p>2. Check Pretreatment: Ensure the cleaning and rinsing steps are effectively removing all oils and soils. Perform a "water break test" on the substrate before plating.[7]</p> <p>3. Inspect Equipment: Check for oil leaks from overhead equipment or contamination from compressed air lines if used for</p>

agitation. A low-pressure blower is preferred over compressed air.[7][15]

Rough deposits or pits with solid inclusions

Particulate Matter / Metallic Impurities: Suspended solids (dust, anode sludge) or metallic contaminants (iron, copper, zinc).[4][5]

1. Improve Filtration: Ensure continuous filtration with appropriate pore size filters (e.g., 1- μ m) is active.[4] Check anode bags for damage.[14] 2. Perform Low-Current Electrolysis ("Dummying"): Plate onto a large, corrugated scrap cathode at a low current density (0.2–0.5 A/dm²) to remove metallic impurities.[4][16] 3. Check pH: A high pH can cause the precipitation of metal hydroxides, leading to roughness.[17]

Pitting on horizontal surfaces or in recessed areas

Poor Part Orientation / Gas Traps: Bubbles are physically trapped due to part geometry or orientation in the tank.[18]

1. Reorient the Part: Tilt the part so that all surfaces are at an angle, allowing bubbles to rise and escape freely.[18] 2. Increase Local Agitation: Direct the agitation (e.g., air sparging) towards the problematic areas to help dislodge trapped bubbles.

Quantitative Operating Parameters

Adhering to optimal process parameters is critical for preventing pitting. The following table summarizes key quantitative data for a typical Watts nickel plating bath.

Parameter	Recommended Range	Purpose & Relation to Pitting
pH	4.2 – 4.5	Controls hydrogen evolution and deposit properties. High pH (>5.0) increases hydrogen bubbling; low pH can also cause pitting.[4][7]
Temperature	55 – 60°C (130 – 140°F)	Affects bath viscosity and bubble release. Low temperatures (<45°C) increase viscosity, hindering bubble detachment.[4][15]
Current Density	3 – 5 A/dm ²	High current density (>6 A/dm ²) accelerates hydrogen evolution, increasing the likelihood of bubble entrapment.[4]
Surface Tension	< 35 dynes/cm	Low surface tension, achieved with wetting agents, is essential for preventing hydrogen bubbles from adhering to the surface.[5]
Boric Acid	40 – 45 g/L	Acts as a buffer to stabilize pH at the cathode surface. Low concentrations can contribute to pitting.[13]
Wetting Agent (e.g., SLS)	0.1 – 0.3 g/L	Directly reduces surface tension to facilitate bubble release.[4]

Experimental Protocols

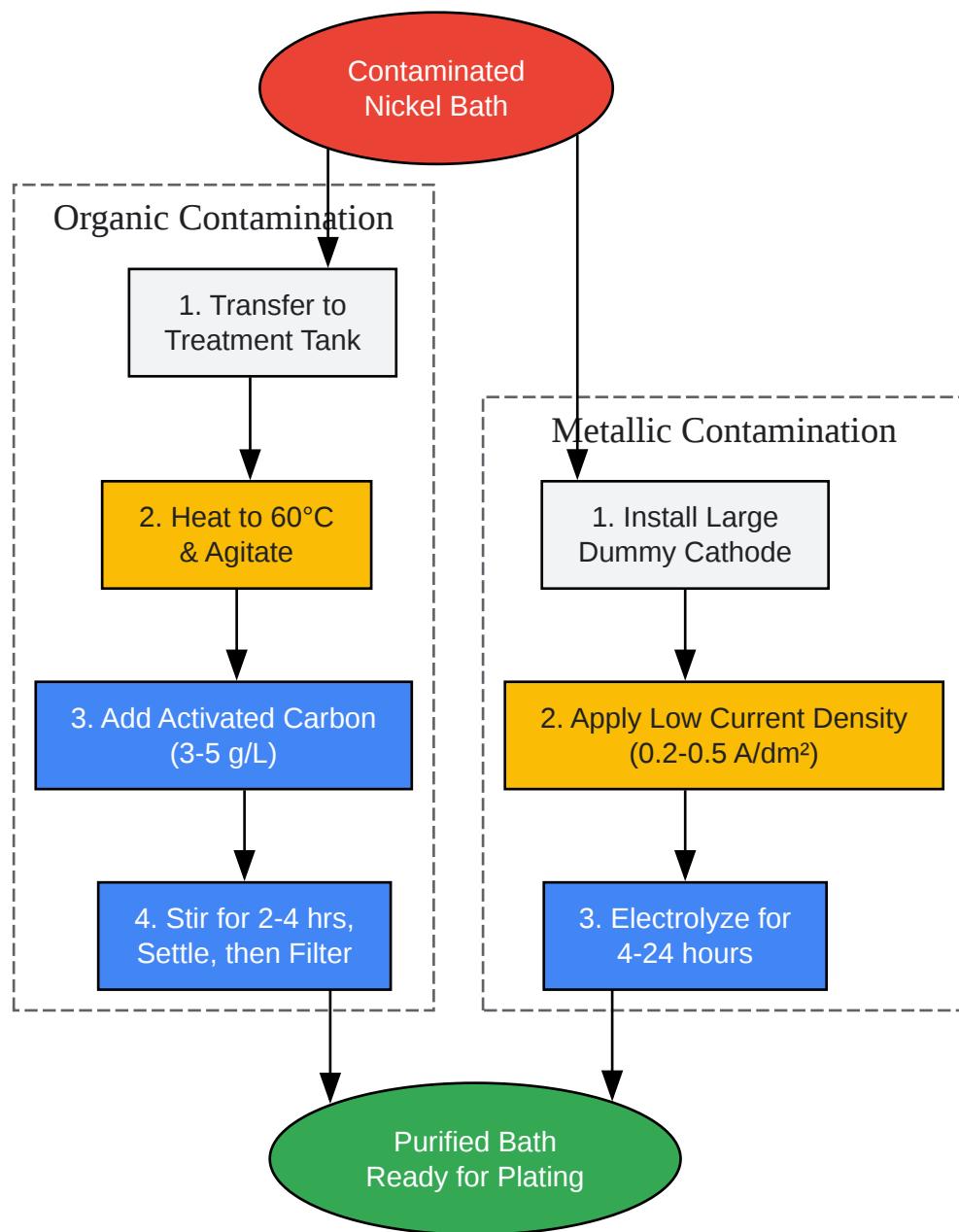
1. Protocol for Hull Cell Testing

The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating bath. It allows for the evaluation of the deposit over a wide range of current densities on a single panel.

- Objective: To diagnose issues such as incorrect additive concentration, or the presence of organic and metallic impurities.
- Methodology:
 - Fill a clean 267 mL Hull cell with a sample of the nickel plating bath.
 - Insert a clean, appropriately sized nickel anode.
 - Place a polished brass or steel Hull cell panel into the cathode position.
 - Set the rectifier to the desired current (typically 2-3 Amps) and plate for a set time (typically 5-10 minutes).
 - Remove the panel, rinse thoroughly with deionized water, and dry.
 - Analysis: Examine the panel's appearance. The high-current-density end (closest to the anode) will reveal issues like burning, while the low-current-density end can show the effects of metallic impurities (e.g., dark deposits) or poor coverage. Pitting across the panel may indicate organic contamination or insufficient wetting agent.


2. Protocol for Bath Purification

This protocol details methods for removing common contaminants from a nickel plating bath.


- Objective: To remove organic and metallic impurities that cause pitting and other defects.
- Methodology for Organic Impurity Removal (Carbon Treatment):
 - Transfer the plating solution to a separate treatment tank equipped with heating and agitation.
 - Heat the solution to approximately 60-65°C.^[4]

- Slowly add 3–5 g/L of activated carbon to the solution while agitating.[4]
- Continue to agitate the solution for 2-4 hours to allow the carbon to adsorb organic contaminants.[4]
- Turn off agitation and allow the carbon to settle.
- Filter the solution back into the main plating tank using a filter press with fresh filter aid.
- Methodology for Metallic Impurity Removal (Low-Current Electrolysis):
 - This procedure can often be performed directly in the plating tank.
 - Place one or more large, corrugated steel or nickel-plated cathodes into the tank. The total cathode surface area should be large.
 - Set the rectifier to a low current density, typically 0.2–0.5 A/dm².[4]
 - Continue electrolysis for 4-24 hours, depending on the level of contamination.[4][19]
Copper, zinc, and iron impurities will plate out onto the "dummy" cathodes.
 - Remove the dummy cathodes. The bath is now ready for use.

Visualizations

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting pitting in nickel electroplating.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for removing organic and metallic contaminants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 2. Electroplating Problems and Their Solutions [chemresearchco.com]
- 3. nmfrc.org [nmfrc.org]
- 4. Hebei Ruisite precision technology co.,ltd plating machine [electroplatingmachines.com]
- 5. finishingandcoating.com [finishingandcoating.com]
- 6. casf.ca [casf.ca]
- 7. finishing.com [finishing.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. casf.ca [casf.ca]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Introduction and Troubleshooting of Nickel Electroplating on PCB board [ipcb.com]
- 12. sterc.org [sterc.org]
- 13. x-pcb.com [x-pcb.com]
- 14. Common Problems and Troubleshooting Methods of Nickel Electroplating - Industry knowledge [superbheater.com]
- 15. Troubleshooting Modern Bright Nickel Plating Solutions [sterc.org]
- 16. nmfrc.org [nmfrc.org]
- 17. Common problems and solutions in nickel electroplating process [everestplating.com]
- 18. finishing.com [finishing.com]
- 19. Method for Treating Metal Impurities in Nickel Plating Bath Solution for Electric Heating Tubes - Industry knowledge [superbheater.com]
- To cite this document: BenchChem. [How to avoid pitting in nickel electroplating processes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8701638#how-to-avoid-pitting-in-nickel-electroplating-processes\]](https://www.benchchem.com/product/b8701638#how-to-avoid-pitting-in-nickel-electroplating-processes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com